molecular formula C12H19N B1620282 1-Cyclohexyl-2,5-dimethyl-1h-pyrrole CAS No. 24836-02-0

1-Cyclohexyl-2,5-dimethyl-1h-pyrrole

Cat. No. B1620282
CAS RN: 24836-02-0
M. Wt: 177.29 g/mol
InChI Key: HTMSMLRWXSENLO-UHFFFAOYSA-N
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Description

1-Cyclohexyl-2,5-dimethyl-1H-pyrrole is a chemical compound with the CAS Number: 24836-02-0 . It has a molecular weight of 177.29 .

Scientific Research Applications

Synthesis and Structural Studies

  • A study by Maity and Pramanik (2013) describes the synthesis of pyrrole derivatives through the condensation of enamines and arylglyoxals. These derivatives demonstrate significant chemical transformations, showcasing the versatility of pyrrole compounds in synthetic chemistry (Maity & Pramanik, 2013).

  • Pushechnikov et al. (1999) explored the reactions of 1-aryl-2,5-dimethylpyrroles with ketones, leading to the formation of complex pyrrole derivatives. This research highlights the reactivity of pyrroles in forming diverse molecular structures (Pushechnikov et al., 1999).

  • Takeshita et al. (1990) investigated the C-N bond atropisomerism in a specific pyrrole derivative, demonstrating the molecular complexity and potential for varied chemical behavior in pyrrole-based compounds (Takeshita et al., 1990).

Applications in Material Science

  • Le (2011) conducted a study on the synthesis of a pyrrole derivative and its application in enhancing tobacco flavor. This research showcases the potential of pyrrole compounds in the flavor and fragrance industry (Le, 2011).

  • Pasha et al. (2011) explored the catalytic applications of nano β-PbO in the synthesis of dimethyl-N-substituted pyrroles. Their work highlights the potential of pyrrole derivatives in catalysis and material science (Pasha et al., 2011).

  • Li et al. (2019) studied the solubility and solvent effects of a pyrrole derivative, providing insights into the physical properties of these compounds which is crucial for their practical applications in various solvents (Li et al., 2019).

Pharmaceutical and Biological Research

  • Hublikar et al. (2019) synthesized novel pyrrole derivatives and evaluated their antimicrobial activities. This indicates the potential of pyrrole compounds in developing new antimicrobial agents (Hublikar et al., 2019).

  • Paprocka et al. (2022) synthesized new pyrrole-2,5-dione derivatives and assessed their anti-inflammatory properties. Their findings contribute to the understanding of the therapeutic potential of pyrrole derivatives in treating inflammation-related conditions (Paprocka et al., 2022).

  • Fensome et al. (2008) reported on pyrrole-oxindole progesterone receptor modulators, underlining the significance of pyrrole compounds in hormone-related therapies and female healthcare (Fensome et al., 2008).

properties

IUPAC Name

1-cyclohexyl-2,5-dimethylpyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N/c1-10-8-9-11(2)13(10)12-6-4-3-5-7-12/h8-9,12H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTMSMLRWXSENLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2CCCCC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80332896
Record name 1-cyclohexyl-2,5-dimethyl-1h-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80332896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

24836-02-0
Record name 1-cyclohexyl-2,5-dimethyl-1h-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80332896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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